molecular formula C19H20N2O4 B2542359 N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide CAS No. 1396751-87-3

N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide

Cat. No.: B2542359
CAS No.: 1396751-87-3
M. Wt: 340.379
InChI Key: ICJOQHKMTVTXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a versatile chemical compound with a unique structure that offers promising applications in various fields, ranging from drug discovery to material science. This compound is known for its potential in scientific research due to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide involves several steps, starting with the preparation of the chroman-4-one framework, which is a significant structural entity belonging to the class of oxygen-containing heterocycles . The synthetic routes typically involve the following steps:

    Formation of the Chroman-4-one Framework: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chroman-4-one structure.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through selective hydroxylation reactions.

    Formation of the Oxalamide Linkage: The oxalamide linkage is formed by reacting the chroman-4-one derivative with oxalyl chloride and benzylamine under controlled conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxychroman moiety is known to interact with various enzymes and receptors, modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:

    N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide: This compound has a similar chroman-4-one framework but differs in the substituents on the oxalamide linkage.

    N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: This compound also shares the chroman-4-one structure but has different functional groups attached to the oxalamide linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

N-benzyl-N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-17(20-12-14-6-2-1-3-7-14)18(23)21-13-19(24)10-11-25-16-9-5-4-8-15(16)19/h1-9,24H,10-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJOQHKMTVTXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.